Imidacloprid-olefin

Insecticidal Activity Metabolite Potency Hemiptera Control

Labs substituting imidacloprid for its olefin metabolite in LC-MS/MS quantification introduce non-linear error that invalidates regulatory data. Imidacloprid-olefin (CAS 115086-54-9) eliminates this risk as a certified >99% HPLC reference standard. • Enables accurate quantification of the primary insecticidal metabolite-up to 10× more potent than imidacloprid-in honey, pollen, soil, and plant tissue. • Unique acidic proton (pKa ~7.2) confers distinct chromatographic behavior; substitution with parent compound yields scientifically indefensible results. • Certificate of Analysis supports ISO/IEC 17025 accreditation for defensible regulatory submissions.

Molecular Formula C9H8ClN5O2
Molecular Weight 253.64 g/mol
CAS No. 115086-54-9
Cat. No. B590926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidacloprid-olefin
CAS115086-54-9
Synonyms1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine;  NTN 33893-olefin;  NTN 35884
Molecular FormulaC9H8ClN5O2
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN2C=CNC2=N[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)
InChIKeyTYLCDJYHUVCRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidacloprid-olefin Reference Standard


Imidacloprid-olefin (CAS 115086-54-9) is a major bioactive metabolite of the neonicotinoid insecticide imidacloprid [1]. It is a synthetic nitroguanidine compound that acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting nervous system function [2]. This compound is primarily utilized as a high-purity analytical reference standard (typically >99% by HPLC) to support accurate quantification and method validation in environmental, food, and toxicological research . It is not formulated as a standalone commercial pesticide but is a critical component in studies of imidacloprid's environmental fate, metabolism, and non-target organism toxicity.

Imidacloprid-olefin: Why Substitution Fails


Imidacloprid-olefin exhibits significantly distinct physicochemical and biological properties compared to its parent compound, imidacloprid, and other primary metabolites like 5-hydroxyimidacloprid. Critically, its insecticidal potency is up to an order of magnitude higher against certain pest species [1], and its acute toxicity to beneficial insects like honeybees is demonstrably greater [2]. Furthermore, its unique chemical structure, containing an acidic proton (pKa ~7.2) absent in imidacloprid, confers different phloem mobility and analytical behavior [3]. Consequently, substituting imidacloprid-olefin with imidacloprid or other metabolites in a quantitative analytical method, a toxicological exposure study, or an environmental fate assessment will introduce significant and non-linear error, rendering the results scientifically invalid for regulatory or risk assessment purposes.

Imidacloprid-olefin Potency & Toxicity Evidence


Superior Insecticidal Potency Compared to Imidacloprid

In controlled oral ingestion bioassays (sachet test) against the cotton whitefly (Bemisia tabaci), imidacloprid-olefin was approximately 10 times more active than its parent compound, imidacloprid. The 4-hydroxy metabolite was found to be equally active as imidacloprid in this assay, underscoring the uniquely high potency of the olefin derivative [1]. Furthermore, in separate studies against the hemlock woolly adelgid (Adelges tsugae), imidacloprid-olefin was found to be over 15 times more toxic than imidacloprid in laboratory dose-response assays [2].

Insecticidal Activity Metabolite Potency Hemiptera Control

Superior Potency Against Aphids and Planthoppers

In comparative bioefficacy studies, imidacloprid-olefin exhibited substantially higher insecticidal activity than its parent compound against several pest species. It was approximately 19 times more effective against horsebean aphid (Aphis craccivora) imago and 2.2 times more effective against its nymph stage. Against brown planthopper (Nilaparvata lugens) imago, it was about 1.4 times more active than imidacloprid [1].

Insecticidal Activity Metabolite Potency Aphid Control

Elevated Acute Toxicity to Honeybees

In a study investigating the acute oral toxicity of imidacloprid and its major metabolites to worker honeybees (Apis mellifera), imidacloprid-olefin was found to be more toxic than the parent compound. The acute LD50 values for imidacloprid were reported as approximately 60 ng/bee at 48 hours and 40 ng/bee at 72 and 96 hours. The LD50 values for imidacloprid-olefin were consistently lower than these values, confirming its higher acute toxicity. In contrast, the 5-hydroxyimidacloprid metabolite exhibited an LD50 that was four to six times higher (i.e., was less toxic) than that of imidacloprid [1]. A separate study corroborated this, noting that olefin was more toxic to honeybees than imidacloprid [2].

Ecotoxicology Pollinator Safety Acute Toxicity

Late-Stage Soil Metabolite Profile

In a laboratory study of imidacloprid persistence in three different West Bengal soils, the parent compound dissipated with half-lives (DT50) ranging from 28.7 to 47.8 days. The formation of the imidacloprid-olefin metabolite was not immediate; it was first detected on day 30 of degradation in all three soil types under controlled temperature (28 ± 1 °C) [1]. This delayed appearance contrasts with other metabolites and is a key parameter for accurate environmental fate modeling. Separately, a specific soil bacterium, Pseudoxanthomonas indica, was shown to co-metabolically transform imidacloprid with a half-life of just 3.6 days, producing olefin as one of the metabolites, with organic acids like pyruvate significantly stimulating its formation [2].

Environmental Fate Soil Metabolism Degradation Kinetics

Certified Analytical Reference Standard Purity

As an analytical reference standard, imidacloprid-olefin is commercially available with a certified HPLC purity of >99.0% and a defined shelf life of 24 months when stored at 2-8°C . These high-purity standards are essential for creating accurate calibration curves in LC-MS/MS and GC-MS workflows for the quantification of imidacloprid-olefin in complex environmental and biological matrices . The material is produced under ISO 9001 quality management systems and is supplied with a lot-specific Certificate of Analysis (CoA) to ensure full traceability and defensible data quality for regulatory submissions [1].

Analytical Chemistry Reference Material Method Validation

Imidacloprid-olefin Key Applications


Residue Analysis in Food and Environmental Matrices

This is the primary procurement scenario. Imidacloprid-olefin is an essential reference standard for developing and validating LC-MS/MS methods to accurately quantify this specific metabolite in complex samples like honey, pollen, soil, and plant tissues. Its use is mandated for generating defensible data for regulatory compliance, as it is often the primary insecticidal metabolite of concern . The high purity (>99%) and availability of a Certificate of Analysis ensure method traceability and accuracy, which are critical for meeting ISO/IEC 17025 accreditation requirements .

Pollinator Risk and Honeybee Toxicology

Given that imidacloprid-olefin exhibits higher acute oral toxicity to honeybees than its parent compound [1], its use as a pure analytical standard is crucial for conducting precise dose-response and exposure studies. Research groups investigating the sub-lethal effects of neonicotinoids on bee behavior and colony health require this compound to differentiate its toxicological contribution from that of imidacloprid and other metabolites [2].

Plant Metabolism and Translocation Studies

Researchers studying the systemic movement of neonicotinoids in plants must include imidacloprid-olefin in their analytical scope. Its unique physicochemical property, specifically its acidic proton (pKa ~7.2), suggests a potential for different phloem mobility compared to imidacloprid [3]. Accurate quantification of the olefin metabolite in different plant tissues (e.g., phloem sap, leaves, nectar) is essential for understanding the true insecticidal and ecological profile of imidacloprid treatments over time.

Environmental Fate and Soil Persistence Modeling

For environmental chemists and regulatory scientists modeling the long-term fate of imidacloprid in agricultural soils, the inclusion of imidacloprid-olefin is non-negotiable. As the metabolite is a late-stage degradation product, appearing after approximately 30 days in soil [4], its accurate quantification is necessary to understand the complete degradation pathway and to assess the long-term ecotoxicological risk of the applied pesticide. Modeling efforts that omit this metabolite will significantly underestimate the environmental persistence of insecticidal activity.

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